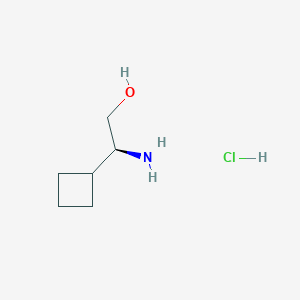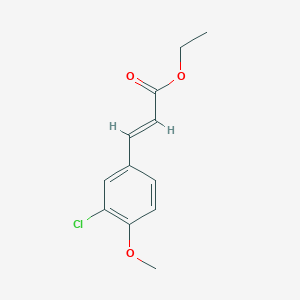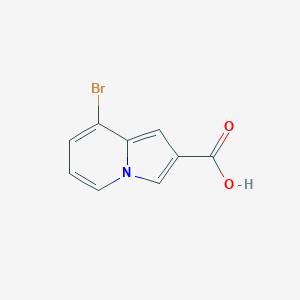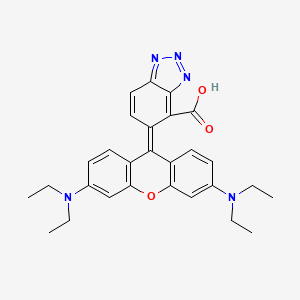
5,7-Dihydroxytryptamine hydrobromide; min. 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dihydroxytryptamine hydrobromide (5,7-DHT) is a synthetic derivative of the neurotransmitter serotonin (5-hydroxytryptamine). It is a potent agonist of the 5-HT2A receptor and has been used in a wide range of scientific research applications. It is a widely used compound in laboratory experiments due to its high purity, reliable availability, and low cost.
Wissenschaftliche Forschungsanwendungen
5,7-Dihydroxytryptamine hydrobromide; min. 95% has been used in a wide range of scientific research applications. It has been used to study the physiology and biochemistry of the 5-HT2A receptor, as well as its role in the body’s response to stress and anxiety. It has also been used to investigate the effects of drugs on the 5-HT2A receptor, and to study the role of serotonin in mood and behavior. In addition, it has been used to study the effects of 5-HT2A receptor activation on the cardiovascular system.
Wirkmechanismus
5,7-Dihydroxytryptamine hydrobromide; min. 95% binds to the 5-HT2A receptor, which is a serotonin receptor found in the central and peripheral nervous systems. It activates the receptor, resulting in the opening of ion channels and the release of second messengers, such as cyclic AMP and calcium. These second messengers then trigger a cascade of biochemical and physiological responses, resulting in the desired effects.
Biochemical and Physiological Effects
The activation of the 5-HT2A receptor by 5,7-Dihydroxytryptamine hydrobromide; min. 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of norepinephrine, as well as to increase the production of cyclic AMP and calcium. It has also been shown to increase the activity of certain enzymes, such as phospholipase C and protein kinase C. In addition, it has been shown to increase the release of glutamate and aspartate, which are important neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5,7-Dihydroxytryptamine hydrobromide; min. 95% in laboratory experiments has several advantages. It is available in high purity and is relatively inexpensive, making it an ideal choice for research studies. In addition, it is a potent agonist of the 5-HT2A receptor, making it suitable for a wide range of research applications. The main limitation of 5,7-Dihydroxytryptamine hydrobromide; min. 95% is that it is not suitable for long-term studies, as its effects are short-lived.
Zukünftige Richtungen
The use of 5,7-Dihydroxytryptamine hydrobromide; min. 95% in scientific research will likely continue to expand in the future. It has already been used in a wide range of studies, and its potential applications are only beginning to be explored. Future research may focus on the role of 5-HT2A receptor activation in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. In addition, it may be used to study the effects of drugs on the 5-HT2A receptor, as well as its role in the body’s response to stress and anxiety. Finally, it may be used to investigate the effects of 5-HT2A receptor activation on the cardiovascular system.
Synthesemethoden
The synthesis of 5,7-Dihydroxytryptamine hydrobromide; min. 95% is relatively simple and can be accomplished in a few steps. The first step involves the reaction of 5-hydroxytryptamine with bromine to yield 5-bromo-tryptamine. This is then reacted with sodium hydroxide to form 5,7-dihydroxytryptamine. Finally, the product is precipitated and purified using a recrystallization process.
Eigenschaften
IUPAC Name |
2-(5,7-dihydroxy-1H-indol-3-yl)ethylazanium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.BrH/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14;/h3-5,12-14H,1-2,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRZGCBQKAJSBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CC[NH3+])O)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,7-dihydroxy-1H-indol-3-yl)ethylazanium;bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6309051.png)

![1,2-Dihydrobenzo[c]azepin-3-one](/img/structure/B6309066.png)

![5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B6309078.png)



![7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6309110.png)


